molecular formula C14H19N B15256665 8-(4-Methylphenyl)-6-azaspiro[3.4]octane

8-(4-Methylphenyl)-6-azaspiro[3.4]octane

Cat. No.: B15256665
M. Wt: 201.31 g/mol
InChI Key: DNPAHNRODSHBKJ-UHFFFAOYSA-N
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Description

8-(4-Methylphenyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structure where a six-membered nitrogen-containing ring is fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methylphenyl)-6-azaspiro[3One common method involves the use of azetidinone as a starting material, which undergoes aldol addition with butyrothiolactone to form the spirocyclic intermediate . The reaction conditions often include the use of a base such as sodium hydride and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow chemistry techniques can also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylphenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or nitrogen atom.

Scientific Research Applications

8-(4-Methylphenyl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methylphenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding pockets of proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methylphenyl)-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that other similar compounds cannot, making it a valuable scaffold in drug discovery and other scientific research applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

8-(4-methylphenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C14H19N/c1-11-3-5-12(6-4-11)13-9-15-10-14(13)7-2-8-14/h3-6,13,15H,2,7-10H2,1H3

InChI Key

DNPAHNRODSHBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC23CCC3

Origin of Product

United States

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